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molecular formula C7H6FNO4 B8445653 2-Fluoro-3-methoxy-6-nitrophenol CAS No. 155020-45-4

2-Fluoro-3-methoxy-6-nitrophenol

Cat. No. B8445653
M. Wt: 187.12 g/mol
InChI Key: YVMVZXKNHPKFON-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

To a solution of 2-fluoro-1,3-dimethoxy-4-nitrobenzene (1.5 g) in toluene (100 mL) was added 1 M tribromoborane hexane solution (16 mL) at 0° C., and the mixture was stirred at room temperature for 15 hr. Water was added to the reaction mixture at 0° C., and the mixture was stirred at room temperature for 10 min. The reaction solution was extracted with ethyl acetate, and the obtained organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (860 mg).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
tribromoborane hexane
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8]C)=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=[CH:4][C:3]=1[O:13][CH3:14].CCCCCC.BrB(Br)Br.O>C1(C)C=CC=CC=1>[F:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[C:7]=1[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1OC)[N+](=O)[O-])OC
Name
tribromoborane hexane
Quantity
16 mL
Type
reactant
Smiles
CCCCCC.BrB(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1OC)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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